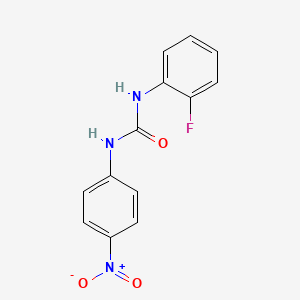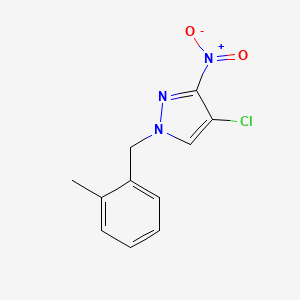![molecular formula C20H17NO4 B4237738 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237738.png)
1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Übersicht
Beschreibung
1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HT-2, is a naturally occurring mycotoxin produced by Fusarium fungi. It is commonly found in cereal crops, such as wheat, barley, and corn, and has been identified as a potential health hazard due to its toxicity.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to act as a potent inhibitor of protein synthesis. This can lead to a range of cellular effects, including cell death and DNA damage.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a range of biochemical and physiological effects, including oxidative stress, inflammation, and apoptosis. These effects are thought to be responsible for the toxic effects of 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful tool for studying the toxicological effects of mycotoxins, particularly those produced by Fusarium fungi. However, its toxicity limits its use in certain experiments, and caution must be taken when handling and working with 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
1. Further investigation of the mechanism of action of 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, particularly its effects on protein synthesis.
2. Development of new methods for the synthesis of 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including biotransformation approaches.
3. Investigation of the effects of 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on different cell types and tissues, to better understand its toxicological properties.
4. Development of new methods for the detection and quantification of 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in food and feed, to improve food safety.
5. Investigation of the potential health effects of chronic exposure to low levels of 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, particularly in vulnerable populations such as children and pregnant women.
In conclusion, 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a naturally occurring mycotoxin with a range of toxicological properties. While much is known about its effects on human health, there are still many areas of research that could be explored to better understand its mechanism of action and potential health effects.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its toxicological properties, particularly its effects on human health. It has been shown to have a range of toxic effects, including genotoxicity, immunotoxicity, and carcinogenicity. As a result, 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been identified as a potential health hazard and is subject to regulatory limits in food and feed.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-10-8-14-15(9-11(10)2)25-19-16(18(14)23)17(21(3)20(19)24)12-4-6-13(22)7-5-12/h4-9,17,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFMBPZHGWIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)
![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)



![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4237690.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237701.png)
![(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4237714.png)
![N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4237720.png)
![2-[(3-bromo-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4237727.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4237755.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237756.png)